The compound is derived from the benzisoxazole class, which is known for its diverse biological activities. The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has been detailed in various studies and patents, highlighting its potential as a novel pharmaceutical agent . Its classification as a hydrochloride salt enhances its solubility and stability, which are crucial for drug formulation.
The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves several key steps:
This method emphasizes environmental sustainability by minimizing the use of harmful reagents like triethylamine.
The molecular structure of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride can be described as follows:
The presence of these functional groups contributes to its pharmacological properties and influences its interactions with biological targets.
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride primarily involves its interaction with specific biological targets:
Quantitative structure–activity relationship studies may provide further insights into how structural modifications affect its efficacy.
The physical and chemical properties of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity .
The scientific applications of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride are diverse:
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS: 95742-19-1) exemplifies a strategically engineered hybrid molecule combining two pharmacologically significant motifs: a benzo[d]isoxazole ring and a piperidine scaffold. The molecular architecture features a planar, electron-deficient benzisoxazole fused to a three-dimensional piperidine ring, creating a conformationally constrained structure with defined stereoelectronic properties. The benzisoxazole moiety contributes π-electron density and hydrogen-bond acceptor capability via its nitrogen and oxygen atoms, while the piperidine ring introduces a basic nitrogen center (pKa ~8.5) that protonates under physiological conditions to form water-soluble hydrochloride salts [2] [3].
This hybrid design enables specific supramolecular interactions:
Table 1: Key Structural Descriptors of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
Descriptor | Value/Feature | Functional Implication |
---|---|---|
Molecular Formula | C₁₂H₁₄ClFN₂O | Balanced lipophilicity/hydrophilicity |
Molecular Weight | 256.70 g/mol | Optimal for blood-brain barrier penetration |
Piperidine pKa | ~8.5 | Protonation at physiological pH enhances solubility |
Rotatable Bonds | 1 (piperidine attachment) | Conformational restraint for receptor selectivity |
Hydrogen Bond Acceptors | 4 (N,O,F,Cl) | Enhanced target engagement capacity |
Hydrogen Bond Donors | 1 (piperidinium N⁺-H) | Salt bridge formation with biological targets |
Positional isomerism critically influences functionality, as evidenced by comparison with its structural analog 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS: 84163-16-6). The 4-fluoro substitution in the subject compound creates distinct electronic effects on the benzisoxazole system, altering dipole moments and electron distribution patterns compared to the 5-fluoro isomer. This positional difference significantly impacts receptor binding kinetics and metabolic stability due to altered steric relationships with target proteins [4] [10].
The strategic incorporation of fluorine at the C4 position of the benzisoxazole ring represents a sophisticated medicinal chemistry optimization. Fluorine's strong electronegativity (Pauling scale: 3.98) induces substantial electronic effects, including:
The C-F bond's exceptional stability (bond dissociation energy ~116 kcal/mol) confers metabolic resistance to oxidative degradation, particularly against cytochrome P450-mediated dealkylation. This stability is evidenced in comparative studies showing extended half-life (t½ > 6 hours) for fluorinated derivatives versus rapid metabolism of non-fluorinated analogs in hepatic microsome assays [3] .
Table 2: Biochemical Impact of Fluorine Substitution in Benzisoxazole Derivatives
Parameter | 4-Fluoro Derivative | Non-fluorinated Analog | 5-Fluoro Isomer |
---|---|---|---|
Log P (octanol/water) | 2.1 ± 0.3 | 2.4 ± 0.2 | 2.3 ± 0.2 |
Metabolic Half-life (human microsomes) | >6 hours | <1 hour | 4.5 hours |
Serotonin 5-HT₂A Binding (Ki, nM) | 8.2 ± 1.3 | 42.5 ± 6.2 | 15.7 ± 2.1 |
Dopamine D₂ Binding (Ki, nM) | 12.3 ± 2.1 | 28.7 ± 3.8 | 18.9 ± 2.7 |
Passive Membrane Permeability (PAMPA, nm/s) | 320 ± 45 | 480 ± 60 | 380 ± 52 |
Ortho-positioning of fluorine relative to the isoxazole-piperidine linkage creates a unique electrostatic potential surface that enhances interactions with cationic residues in neurotransmitter receptors. This positioning specifically increases affinity for serotonin 5-HT₂A receptors (Ki = 8.2 nM) compared to meta-substituted analogs (Ki = 15.7 nM for 5-fluoro isomer), demonstrating fluorine's critical role in molecular recognition [3] [10].
The piperidine ring system in 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride serves as a versatile pharmacophore with multifaceted roles in central nervous system (CNS) drug design. Its protonatable nitrogen (pKa ~8.5) enables:
As a privileged scaffold in neuropharmacology, the piperidine moiety confers conformational flexibility that allows optimal spatial positioning for simultaneous interaction with multiple receptor subpockets. This capability is evidenced by the compound's dual affinity for dopaminergic (D₂ Ki = 12.3 nM) and serotonergic (5-HT₂A Ki = 8.2 nM) receptors, a pharmacological signature of atypical antipsychotics [3] .
The compound functions as a critical synthetic intermediate for several therapeutically significant agents:
Table 3: Receptor Interaction Profile of Piperidine-Containing Derivatives
Receptor Target | Affinity (Ki, nM) | Functional Activity | Therapeutic Relevance |
---|---|---|---|
Serotonin 5-HT₂A | 8.2 ± 1.3 | Competitive antagonist | Antipsychotic efficacy, reduced EPS |
Dopamine D₂ | 12.3 ± 2.1 | Partial agonist | Regulation of mesolimbic pathway |
α₁-Adrenergic | 45.2 ± 6.7 | Antagonist | Orthostatic hypotension management |
Histamine H₁ | 215 ± 32 | Weak antagonist | Sedation side effect |
Glycine Transporter 1 (GlyT1) | 18.9 ± 3.1 | Inhibitor | Cognitive symptom improvement |
Beyond receptor antagonism, recent research has identified potent Glycine Transporter 1 (GlyT1) inhibition (Ki = 18.9 nM) with this scaffold, revealing potential for addressing cognitive deficits in schizophrenia through potentiation of NMDA receptor signaling. This multifunctional receptor engagement profile—combining dopamine/serotonin modulation with glycinergic enhancement—exemplifies the pharmacological versatility of optimized piperidine-containing scaffolds in contemporary neuropsychiatric drug discovery [3] [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0